5-(3-Cyanophenyl)-2-hydroxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-cyanophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)15-7-10/h1-5,7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFROLGIJPKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686992 | |
| Record name | 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-08-1 | |
| Record name | 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 3 Cyanophenyl 2 Hydroxynicotinic Acid and Its Analogues
Retrosynthetic Analysis of the 5-(3-Cyanophenyl)-2-hydroxynicotinic Acid Core
Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. chemimpex.com
Key Disconnections and Strategic Bond Formations
The primary structural feature of this compound is the carbon-carbon bond connecting the pyridine (B92270) ring at the C-5 position to the 3-cyanophenyl group. This bond is a prime candidate for a strategic disconnection. The most logical and widely employed method for forming such an aryl-aryl bond is the Suzuki-Miyaura cross-coupling reaction. lookchem.comresearchgate.net This disconnection leads to two key precursors: a 5-halo-2-hydroxynicotinic acid derivative and 3-cyanophenylboronic acid.
The second key disconnection involves the carboxylic acid group. This can be retrosynthetically disconnected to a nitrile or other functional group that can be hydrolyzed in a later step. However, a more direct approach is to carry the carboxylic acid functionality through the synthesis, potentially in a protected form as an ester.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis
Precursor Identification and Availability Considerations
Following the retrosynthetic analysis, the key precursors are identified as:
5-Bromo-2-hydroxynicotinic acid: This halogenated pyridine derivative is a crucial building block. It is commercially available, which simplifies the initial steps of the synthesis. chemimpex.comlookchem.comchemsynthesis.com Its synthesis from 2-hydroxynicotinic acid via electrophilic bromination is also a feasible option.
3-Cyanophenylboronic acid: This boronic acid is also a commercially available reagent, making the Suzuki-Miyaura coupling a practical approach.
2-Hydroxynicotinic acid: This is a readily available and relatively inexpensive starting material. chemistrysteps.comnih.govsigmaaldrich.com It can serve as the foundational scaffold for the synthesis of the target molecule.
The availability of these precursors makes the proposed synthetic route economically and practically viable.
Classical and Modern Synthetic Routes to 2-Hydroxynicotinic Acid Derivatives
The synthesis of the target molecule and its analogs relies on a combination of classical and modern organic reactions.
Esterification and Amidation Strategies for Carboxylic Acid Derivatization
The carboxylic acid group of 2-hydroxynicotinic acid and its derivatives can be readily modified to form esters and amides, which can be useful for modulating the compound's properties or for use as protecting groups during synthesis.
Esterification:
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is typically performed under reflux conditions. google.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed in what is known as the Steglich esterification, often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgnih.gov
Table 1: Esterification Methods for 2-Hydroxynicotinic Acid Derivatives
| Method | Reagents | Conditions | Notes |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Best for simple, unhindered alcohols. libretexts.org |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room temperature | Mild conditions, suitable for sensitive substrates. libretexts.org |
Amidation:
The formation of amides from carboxylic acids typically requires activation of the carboxyl group. A common method involves the use of coupling agents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comnih.govlibretexts.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. libretexts.org The addition of activating agents like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) can further improve the efficiency of the coupling reaction, especially for less reactive amines. nih.gov
Table 2: Amidation Methods for 2-Hydroxynicotinic Acid Derivatives
| Method | Reagents | Conditions | Notes |
| DCC/EDC Coupling | Amine, DCC or EDC | Room temperature | Widely used for peptide synthesis and general amidation. nih.govlibretexts.org |
| DCC/EDC with Additives | Amine, DCC or EDC, HOBt or HOSu | Room temperature | Improved efficiency for challenging couplings. nih.gov |
Regioselective Functionalization at the C-5 Position of the Nicotinic Acid Core
The introduction of the 3-cyanophenyl group at the C-5 position is the key step in the synthesis of the target molecule. This is typically achieved through a cross-coupling reaction on a pre-functionalized nicotinic acid core.
A highly effective and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organoboron compound (in this case, 3-cyanophenylboronic acid) with a halide (5-bromo-2-hydroxynicotinic acid). lookchem.comresearchgate.net The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields. mdpi.comnih.gov
A general scheme for the Suzuki-Miyaura coupling is as follows:
Figure 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
Typical catalysts for this reaction include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A base, such as sodium carbonate or potassium phosphate (B84403), is required to facilitate the transmetalation step in the catalytic cycle. lookchem.com
To prepare the necessary 5-halo-2-hydroxynicotinic acid precursor, an electrophilic aromatic substitution reaction is employed. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the C-2 position is an activating group and directs electrophiles to the ortho and para positions (C-3 and C-5).
Halogenation:
Direct bromination of 2-hydroxynicotinic acid can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent. The regioselectivity of the halogenation will favor the C-5 position due to the directing effect of the hydroxyl group. A patent describes the bromination of nicotinic acid in the presence of thionyl chloride and iron powder, suggesting that similar conditions could be adapted for 2-hydroxynicotinic acid. google.com The synthesis of 5-bromo-6-hydroxynicotinic acid has also been reported, indicating the feasibility of halogenating hydroxynicotinic acids. chemicalbook.com
Table 3: Summary of Key Synthetic Steps and Reagents
| Step | Transformation | Key Reagents | Reference(s) |
| 1 | Halogenation of 2-hydroxynicotinic acid | Br₂, Fe powder, SOCl₂ or NBS | google.com |
| 2 | Suzuki-Miyaura Coupling | 3-Cyanophenylboronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | lookchem.commdpi.comresearchgate.net |
| 3 | Esterification (optional) | Alcohol, Acid catalyst or DCC/DMAP | libretexts.orglibretexts.org |
| 4 | Amidation (optional) | Amine, DCC/EDC | nih.govlibretexts.org |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, typically a strong base like n-butyllithium or lithium diisopropylamide (LDA), to direct deprotonation at the adjacent ortho position. organic-chemistry.org The resulting organolithium intermediate can then be quenched with a suitable electrophile.
For the 2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer, both the carboxylate and the pyridone carbonyl group could potentially serve as DMGs. The interaction between the lithium base and these electron-rich groups can increase the kinetic acidity of nearby C-H bonds. organic-chemistry.org In principle, a DoM strategy could be envisioned where the carboxylate group directs metalation to the C4 position. A subsequent reaction with an electrophilic cyanating agent could introduce the nitrile, or a boronic ester could be installed for subsequent cross-coupling. However, the application of DoM to this specific substrate is complex due to the presence of multiple potential deprotonation sites and the acidic carboxylic acid and N-H protons, which would require protection or the use of excess base. The development of such a route would require careful optimization of the base, solvent, and temperature to achieve the desired regioselectivity.
Halogenation and Subsequent Cross-Coupling Methods
A more robust and widely applicable strategy involves the initial halogenation of the 2-hydroxynicotinic acid scaffold at the 5-position, followed by a transition metal-catalyzed cross-coupling reaction. The introduction of a halogen, typically bromine or iodine, at this position transforms the pyridine ring into an electrophilic partner suitable for coupling.
The synthesis of the key intermediate, 5-halo-2-hydroxynicotinic acid, can be achieved through electrophilic halogenation. The electron-rich nature of the 2-pyridone ring facilitates substitution at the C5 position. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine can be used for bromination. For subsequent coupling reactions, the hydroxyl and carboxylic acid functionalities are often protected, for instance, as a methoxy (B1213986) ether and a methyl ester, respectively, to prevent side reactions and improve solubility in organic solvents. This yields a versatile intermediate, such as methyl 5-bromo-2-methoxynicotinate, ready for the introduction of the cyanophenyl group.
Introduction of the 3-Cyanophenyl Moiety
The central transformation in the synthesis is the formation of the aryl-aryl bond between the pyridine C5 position and the C1 position of the 3-cyanophenyl ring. This is almost exclusively achieved using modern cross-coupling methodologies. The choice of reaction depends on the specific precursors available, but transition metal-catalyzed reactions provide the most efficient and high-yielding pathways. The 3-cyanophenyl group is typically introduced from a corresponding organometallic reagent, such as 3-cyanophenylboronic acid or an organozinc equivalent, which couples with the halogenated pyridine derivative.
Novel Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to achieve transformations that would otherwise be difficult or inefficient. The construction of this compound is a prime example where novel catalytic approaches are indispensable.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for synthesizing complex molecules like the target compound under mild conditions. libretexts.orgwikipedia.org
The Suzuki-Miyaura coupling is the preeminent method for forming aryl-aryl bonds. tcichemicals.com The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com
For the synthesis of this compound, this reaction would involve coupling a protected 5-halo-2-hydroxynicotinic acid derivative with 3-cyanophenylboronic acid. The reaction tolerates a wide variety of functional groups, making it ideal for complex substrates. nih.gov Following the coupling reaction, a final deprotection step (e.g., hydrolysis of the ester and cleavage of the ether) would yield the final product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions |
|---|---|
| Halide | Methyl 5-bromo-2-methoxynicotinate |
| Boronic Acid | 3-Cyanophenylboronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
This table represents a composite of typical conditions reported for Suzuki-Miyaura couplings on similar heterocyclic systems and is not from a direct synthesis of the title compound.
The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). organic-chemistry.orgwikipedia.org The reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.orgrsc.org
This methodology offers a more indirect but versatile route to the target compound. A protected 5-halo-2-hydroxynicotinic acid derivative could be coupled with a terminal alkyne, such as trimethylsilylacetylene. After desilylation, the resulting 5-ethynyl-2-hydroxynicotinic acid derivative serves as a platform for further functionalization. For instance, it could undergo a subsequent palladium-catalyzed coupling with 3-bromobenzonitrile (B1265711) to form the final product. Alternatively, the terminal alkyne could be converted into the 3-cyanophenyl group through a multi-step sequence, showcasing the "subsequent functionalization" power of this approach. Studies have demonstrated successful Sonogashira couplings using nicotinic acid derivatives, highlighting the feasibility of this strategy. rsc.orgresearchgate.net
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Typical Reagents/Conditions |
|---|---|
| Halide | Methyl 5-bromo-2-methoxynicotinate |
| Alkyne | Trimethylsilylacetylene, Phenylacetylene |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Cu Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 60 °C |
This table represents a composite of typical conditions reported for Sonogashira couplings on similar heterocyclic systems and is not from a direct synthesis of the title compound. mdpi.com
Negishi Coupling and Stille Coupling Applications
The construction of the carbon-carbon bond between the nicotinic acid backbone and the 3-cyanophenyl group is a critical step in the synthesis of the target molecule and its analogues. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful tools for this purpose, offering high yields and functional group tolerance. wikipedia.orgorganic-chemistry.orgnumberanalytics.comwikipedia.org
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates. wikipedia.orgorganic-chemistry.org This method is particularly valued for its ability to form C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-arylnicotinates. lookchem.com For instance, the coupling of phenylzinc chloride with methyl 5-bromonicotinate has been shown to produce methyl 5-phenylnicotinate in high yield (86%). lookchem.com A plausible route to this compound would involve the Negishi coupling between a suitable 5-halonicotinic acid derivative and a (3-cyanophenyl)zinc halide. The reaction is catalyzed by a palladium(0) complex, often generated in situ, or a stable pre-catalyst. wikipedia.orgresearchgate.netlookchem.com
The Stille coupling employs organostannane reagents. wikipedia.orgthermofisher.com While concerns about the toxicity of tin compounds exist, the reaction's tolerance for a wide array of functional groups, including esters and carboxylic acids, makes it highly relevant. thermofisher.com The synthesis of 5-arylnicotinic acid analogues can be efficiently achieved by reacting a 5-halonicotinate ester with an arylstannane, such as (3-cyanophenyl)trialkylstannane, in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The mechanism for both couplings proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.comopenochem.org
| Coupling Reaction | Typical Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Negishi Coupling | 5-Bromonicotinate Ester + (3-Cyanophenyl)zinc Halide | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | High reactivity and yields; tolerant of many functional groups. wikipedia.orglookchem.com | lookchem.com |
| Stille Coupling | 5-Bromonicotinate Ester + (3-Cyanophenyl)trialkylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerant of a very wide range of functional groups; moisture and air stable reagents. wikipedia.orgthermofisher.com | wikipedia.org |
Palladium-Catalyzed C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.net For the synthesis of 5-arylnicotinic acid analogues, the direct arylation of the C5-H bond of the pyridine ring is a highly desirable strategy.
A particularly effective approach involves the use of pyridine N-oxide derivatives. The N-oxide group acts as a directing group, activating the C-H bonds at the C2 and C6 positions. However, for 3-substituted pyridine N-oxides, C-H functionalization can occur regioselectively at the C5 position. rsc.org This allows for the direct introduction of an aryl group at the desired location. The reaction can be performed using various arylating agents, such as potassium aryltrifluoroborates, in the presence of a palladium catalyst like palladium(II) acetate (B1210297). nih.govrsc.org Following the C-H arylation, the N-oxide can be readily removed by reduction to yield the final pyridine derivative. acs.org This strategy provides a streamlined route to complex biaryl structures from simple starting materials. acs.orgnih.gov
| Strategy | Pyridine Substrate | Arylating Agent | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| N-Oxide Directed C-H Arylation | 2-Hydroxy-nicotinic acid N-oxide | Potassium (3-cyanophenyl)trifluoroborate | Pd(OAc)₂, TBAI, solvent (e.g., DMA) | nih.govrsc.org |
| Carboxylate-Directed C-H Arylation | Nicotinic Acid | 3-Cyanobenzoyl Peroxide | Pd(OAc)₂, Ligand (e.g., 1,10-Phenanthroline) | researchgate.net |
Organocatalysis in Nicotinic Acid Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex heterocycles. While specific applications in the synthesis of this compound are not widely documented, related methodologies for pyridine synthesis highlight the potential of this field.
Multicomponent reactions, such as the Hantzsch pyridine synthesis, can be promoted by organocatalysts. For example, the condensation of an aldehyde, a β-ketoester, and an ammonium (B1175870) salt can be catalyzed by solid acids like Wells-Dawson heteropolyacid under solvent-free conditions. conicet.gov.ar These reactions can be tailored to produce highly functionalized pyridines, and by selecting the appropriate starting materials, it is conceivable to construct the substituted nicotinic acid framework. The development of an organocatalytic, enantioselective route to nicotinic acid derivatives remains an active area of research, promising greener and more efficient synthetic pathways.
Photoredox Catalysis for Complex Heterocycle Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This technology is well-suited for the C-H functionalization required to form complex heterocycles.
For the synthesis of 5-aryl nicotinic acid analogues, a photoredox-mediated C-H arylation represents a cutting-edge approach. Such transformations can be achieved by combining a palladium catalyst with a ruthenium- or iridium-based photosensitizer. nih.gov In a typical cycle, the excited photocatalyst generates an aryl radical from a suitable precursor, such as an aryldiazonium salt. nih.gov This radical can then engage in a palladium-catalyzed C-H activation/arylation sequence on the nicotinic acid scaffold. These reactions often proceed at room temperature, are tolerant of various functional groups, and are activated by visible light from sources like LEDs, aligning them with green chemistry principles. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthesis and Reactions in Aqueous Media
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Several methodologies for pyridine synthesis have been developed that operate under solvent-free conditions. tandfonline.com These often involve heating a mixture of neat reactants, sometimes with a catalyst, to drive the reaction. rsc.orgresearchgate.net For example, the multicomponent synthesis of polysubstituted pyridines from aldehydes, ketones, and ammonium acetate can be performed efficiently without any solvent, leading to high yields and simplified product isolation. conicet.gov.artandfonline.com Similarly, a novel and atom-economical synthesis of pyridine-2-yl substituted ureas has been achieved through the C-H functionalization of pyridine N-oxides with dialkylcyanamides under solvent-free conditions. rsc.org
Alternatively, using water as a reaction solvent is a highly attractive green strategy. While organic substrates often have low solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions. For instance, Negishi cross-couplings have been developed that proceed in water at room temperature, obviating the need for flammable organic solvents and often simplifying purification. organic-chemistry.org The synthesis of coordination polymers involving bipyridine ligands has also been demonstrated in benign solvents like water and ethanol (B145695) using ultrasonication, a method that significantly reduces reaction times. nih.gov
Atom Economy Considerations and Waste Reduction Strategies
Atom economy is a key metric for evaluating the efficiency of a chemical reaction. researchgate.netprimescholars.com It measures the proportion of reactant atoms that are incorporated into the desired product. Traditional industrial syntheses of nicotinic acid, such as the oxidation of 5-ethyl-2-methylpyridine, suffer from very low atom economy (around 25%), generating significant waste. nih.gov
Modern catalytic methods offer substantial improvements. Cross-coupling reactions like the Stille coupling, while effective, still generate stoichiometric amounts of byproducts (e.g., trialkyltin halides). In contrast, C-H activation/arylation reactions are inherently more atom-economical, as they ideally only produce water or hydrogen as a byproduct.
Let's consider a theoretical comparison for the synthesis of 5-phenyl-2-hydroxynicotinic acid:
Stille Coupling Route: 5-Bromo-2-hydroxynicotinic acid + Phenyl-tributylstannane → 5-Phenyl-2-hydroxynicotinic acid + Tributyltin bromide
C-H Activation Route (Idealized): 2-Hydroxynicotinic acid + Benzene → 5-Phenyl-2-hydroxynicotinic acid + H₂
| Parameter | Stille Coupling Route | Ideal C-H Activation Route |
|---|---|---|
| Reactants | C₁₀H₆BrNO₃ (256.06 g/mol) + C₁₈H₃₂Sn (367.16 g/mol) | C₆H₅NO₃ (139.11 g/mol) + C₆H₆ (78.11 g/mol) |
| Desired Product | C₁₂H₉NO₃ (215.21 g/mol) | C₁₂H₉NO₃ (215.21 g/mol) |
| Total Reactant Mass | 623.22 g/mol | 217.22 g/mol |
| % Atom Economy* | (215.21 / 623.22) * 100 = 34.5% | (215.21 / 217.22) * 100 = 99.1% |
*Calculation based on the formula: % Atom Economy = (Molecular weight of desired product / Total molecular weight of all reactants) × 100. primescholars.comchemrxiv.org This is a theoretical comparison and does not account for catalysts, solvents, or reaction yield.
This comparison clearly illustrates the significant reduction in theoretical waste achieved by moving from classical cross-coupling to modern C-H functionalization strategies, highlighting a key driver in the development of advanced synthetic methodologies.
Sustainable Reagent Development and Catalyst Recycling Methodologies
The synthesis of 5-arylnicotinic acid analogues often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the crucial carbon-carbon bond between the pyridine ring and the aryl substituent. acs.org A significant focus in green chemistry is the development of recyclable catalyst systems to minimize waste and reduce costs associated with precious metal catalysts. mdpi.com
One promising approach involves the immobilization of the palladium catalyst on a solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration and subsequent reuse. For instance, a Merrifield resin-supported phenanthroline–palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org This catalyst system demonstrated high activity and stability, enabling the coupling of various aryl halides with arylboronic acids under mild, aerobic conditions at ambient temperature. organic-chemistry.org The catalyst could be reused for at least ten cycles with only a minimal loss of activity. organic-chemistry.org
Another strategy involves the use of magnetic nanoparticles as a support for the palladium catalyst. This allows for facile recovery of the catalyst using an external magnet. For example, a catalyst system where palladium nanoparticles are anchored to titanium dioxide has been shown to be robust for Suzuki coupling reactions. mdpi.com The reusability of such catalysts has been demonstrated over multiple cycles with minimal leaching of the palladium. mdpi.com In one study, a palladium nanoparticle-zeolite complex was reused up to ten times with only a 5% total decrease in yield. mdpi.com
The table below illustrates the recyclability of a polymer-supported palladium catalyst in a Suzuki-Miyaura reaction, a common method for synthesizing 5-arylpyridine derivatives. While specific data for this compound is not available, the data for the coupling of 4-bromoacetophenone and phenylboronic acid serves as a representative example of the catalyst's performance over multiple cycles. researchgate.net
| Catalyst Recycle Run | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
Table 1: Recyclability of a water-soluble palladium(II)/cationic 2,2'-bipyridyl catalyst in a Suzuki-Miyaura reaction. researchgate.net
These methodologies highlight a clear path toward more sustainable and economically viable syntheses of this compound and its analogues.
Stereoselective Synthesis and Chiral Resolution of Nicotinic Acid Derivatives
For certain analogues of this compound, particularly those with hindered rotation around the biaryl bond, atropisomerism can arise, leading to the existence of stable enantiomers. The selective synthesis or separation of these enantiomers is often crucial for their intended biological applications.
Asymmetric catalysis provides a direct route to enantiomerically enriched products. The asymmetric Suzuki-Miyaura reaction is a powerful tool for the synthesis of axially chiral biaryl compounds. organic-chemistry.org This is typically achieved by employing a chiral ligand that coordinates to the palladium catalyst, thereby creating a chiral environment that favors the formation of one enantiomer over the other.
A variety of chiral phosphine ligands have been developed for this purpose. For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been successfully applied to the coupling of various heterocyclic partners, yielding highly enantioenriched products. organic-chemistry.org While pyridine boronic acids can sometimes be challenging substrates, modifications such as halogenation at the 2-position can facilitate the reaction. organic-chemistry.org
The table below presents representative data from the asymmetric Suzuki-Miyaura coupling of N-aryl-bromoarylamides with naphthylboronic acid using different chiral phosphine ligands, demonstrating the impact of ligand structure on yield and enantioselectivity. psu.edu
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| L2 | 85 | 75 |
| L3 | 88 | 78 |
| L7 | 95 | 88 |
| S-Phos | 99 | (racemic) |
Table 2: Effect of Chiral Ligands on Asymmetric Suzuki-Miyaura Coupling. psu.edu
Another strategy for stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
In the context of synthesizing chiral nicotinic acid derivatives, a chiral auxiliary could be attached to the carboxylic acid group or another functional handle on the pyridine ring. For example, in the synthesis of substituted indolizidinium salts from 2-pyridinecarbaldehyde, a chiral trans-epoxyamide derived from (R)-(−)-2-phenylglycinol has been used as a chiral auxiliary. hplc.eumdpi.com This approach allows for the diastereoselective synthesis of intermediates, which can then be further transformed. hplc.eu The diastereomeric ratio achieved is often dependent on the reaction conditions. hplc.eu
The following table provides a representative example of the diastereoselective synthesis of an indolizinium salt using a chiral auxiliary approach, highlighting the influence of the reagent on the diastereomeric ratio (dr). hplc.eu
| Reagent | Diastereomeric Ratio (dr) | Yield (%) |
| HBr | 80:20 | 85 |
| HCl | 90:10 | 92 |
Table 3: Diastereoselective Synthesis of an Indolizinium Salt using a Chiral Auxiliary. hplc.eu
When a racemic or diastereomeric mixture of a nicotinic acid derivative is synthesized, chromatographic techniques can be employed for their separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for resolving enantiomers.
The choice of CSP is critical for achieving good separation. For acidic compounds like nicotinic acid derivatives, anion-exchange type CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates can be very effective. researchgate.netresearchgate.net The separation mechanism involves the formation of transient diastereomeric salt pairs between the chiral selector and the analyte enantiomers. researchgate.net The composition of the mobile phase, including the type of organic modifier, pH, and additives, can be optimized to achieve baseline resolution. researchgate.net
The table below compares the separation of a chiral 1,4-dihydropyridine (B1200194) monocarboxylic acid, an analogue of nicotinic acid, on different chiral stationary phases, illustrating the impact of the CSP on enantioselectivity. researchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| tert-butylcarbamoylquinine based | 0.125% Acetic Acid in Acetonitrile | 1.25 | 3.0 |
| α1-acid glycoprotein (B1211001) (AGP) | Phosphate buffer/Acetonitrile | 1.15 | 1.8 |
Table 4: Comparison of Chiral Stationary Phases for the HPLC Resolution of a Nicotinic Acid Analogue. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Cyanophenyl 2 Hydroxynicotinic Acid Analogues
Rational Design Principles for 5-(3-Cyanophenyl)-2-hydroxynicotinic Acid Derivatives
The rational design of this compound derivatives is guided by their intended interaction with the active site of HIF-prolyl hydroxylase enzymes. The fundamental design is based on creating a structural mimic of 2-oxoglutarate, the enzyme's natural substrate.
The key structural features essential for this mimicry and inhibitory activity are:
A Bidentate Iron-Chelating Moiety: The 2-hydroxy and 3-carboxy groups on the nicotinic acid ring form a hydroxypyridinone structure. This arrangement is critical for coordinating with the non-heme Fe(II) ion in the catalytic center of the HIF-PH enzyme, displacing a water molecule and blocking the binding of the 2-oxoglutarate co-substrate. researchgate.netnih.gov
A Substituent to Occupy the Substrate-Binding Pocket: The 5-aryl group, in this case, the 3-cyanophenyl moiety, is designed to extend into a specific hydrophobic and polar pocket within the enzyme's active site, a region normally occupied by the C5-carboxylate of 2-oxoglutarate. The nature and substitution pattern of this aryl group are pivotal for achieving high potency and selectivity. nih.gov
Medicinal chemistry efforts focus on optimizing the molecule's properties, including potency, selectivity, and pharmacokinetic characteristics like oral bioavailability and metabolic stability. For instance, the development of the structurally related drug Vadadustat ({[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid) involved fine-tuning these elements to create a clinically effective and safe therapeutic agent. tdcommons.orggoogle.com The design strategy aims to balance the required structural features for enzyme inhibition with the physicochemical properties needed for drug-like behavior.
Impact of Substituent Modifications on Biological Activity (In Vitro and In Vivo Research Models)
The biological activity of this class of compounds is highly sensitive to structural modifications at three key positions: the hydroxyl group, the cyanophenyl moiety, and the nicotinic acid core.
The hydroxyl group at the C2 position is integral to the molecule's primary mechanism of action: iron chelation. Any modification that prevents this group from participating in the coordination of the Fe(II) ion is expected to drastically reduce or completely abolish inhibitory activity.
General SAR principles indicate that etherification (forming an O-alkyl or O-aryl ether) or esterification (forming an acetate (B1210297) or benzoate (B1203000) ester) would render the molecule inactive as a HIF-PH inhibitor. drugdesign.org This is because the resulting ether or ester oxygen is not sufficiently acidic and is sterically hindered from forming the necessary coordinate bond with the catalytic iron.
Table 1: Effect of Hydroxyl Group Modification on Hypothetical In Vitro Activity
| Compound Name | Modification | Expected IC₅₀ (nM) | Rationale |
|---|---|---|---|
| This compound | None (Parent) | Potent | Forms critical iron chelation. |
| 5-(3-Cyanophenyl)-2-methoxynicotinic acid | Etherification (Methyl ether) | Inactive (>10,000) | Blocks iron chelation. |
This table is illustrative, based on established principles for this pharmacophore.
The 3-cyanophenyl group at the C5 position of the nicotinic acid ring projects into a distinct sub-pocket of the enzyme active site. Modifications to this group directly influence binding affinity and selectivity.
Halogenation: The introduction of halogens, such as chlorine or fluorine, at the meta-position of the phenyl ring is a common strategy. As seen in the analogue Vadadustat, a 3-chlorophenyl group is highly effective. tdcommons.org Halogens can form favorable interactions and modulate the electronics and conformation of the phenyl ring to optimize its fit within the binding pocket.
Alkyl Substitutions: Small alkyl groups like methyl or ethyl could be used to probe the steric limits of the pocket. However, larger, bulky groups would likely lead to a steric clash, reducing binding affinity.
Bioisosteric Replacements: The cyano (nitrile) group is a polar functional group that can act as a hydrogen bond acceptor. Replacing it with other bioisosteres can help map the electronic and hydrogen-bonding requirements of the pocket. Potential replacements include other small, polar groups like a nitro group or different halogen atoms.
Table 2: Effect of Cyanophenyl Moiety Variation on Hypothetical In Vitro Activity
| Compound Name | Modification | Expected IC₅₀ (nM) | Rationale |
|---|---|---|---|
| 5-Phenyl-2-hydroxynicotinic acid | Unsubstituted Phenyl | Moderately Potent | Baseline hydrophobic interaction. |
| This compound | 3-Cyano | Potent | Adds favorable polar interactions. |
| 5-(3-Chlorophenyl)-2-hydroxynicotinic acid | 3-Chloro | Potent | Known effective substituent (e.g., Vadadustat). tdcommons.org |
| 5-(3-Nitrophenyl)-2-hydroxynicotinic acid | 3-Nitro | Potentially Potent | Bioisostere for cyano; explores electronic effects. |
This table is illustrative, based on established principles for this pharmacophore.
The 2-hydroxynicotinic acid core is a finely tuned scaffold for binding to the HIF-PH active site. Its geometry is crucial for presenting the iron-chelating groups in the correct orientation.
Nitrogen Position Changes: Moving the ring nitrogen to a different position (e.g., to create an iso-nicotinic or picolinic acid analogue) would fundamentally alter the geometry and electronic distribution of the ring. This would disrupt the precise spatial arrangement of the hydroxyl and carboxyl groups required for effective bidentate chelation of the iron atom, likely leading to a significant loss of potency.
Ring Contraction/Expansion: Altering the six-membered pyridinone ring to a five-membered (e.g., pyrrole-based) or seven-membered ring would similarly change the distances and angles between the key chelating groups. Such modifications are generally not tolerated and would be expected to abolish inhibitory activity. The rigidity and planarity of the pyridinone ring are considered essential. uspto.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory potency against HIF-PH and guide the design of new, more effective analogues. researchgate.net
The development of a robust QSAR model requires the careful selection and calculation of molecular descriptors that capture the structural features relevant to the compound's mechanism of action. For this class of inhibitors, the descriptors would fall into several key categories:
Electronic Descriptors: These are paramount for describing the iron-chelating pharmacophore.
Partial Atomic Charges: To quantify the charge on the hydroxyl oxygen and carboxylate oxygens.
Electrostatic Potential: To map the regions of negative potential responsible for coordinating with the positively charged Fe(II) ion.
Hammett Constants (σ): For substituents on the cyanophenyl ring to describe their electron-donating or electron-withdrawing effects.
Steric Descriptors: These are crucial for modeling the fit of the 5-aryl substituent into the enzyme's binding pocket.
Molar Refractivity (MR): A measure of both volume and polarizability.
Taft Steric Parameters (Es): To quantify the steric bulk of specific substituents.
Hydrophobic Descriptors: These describe the molecule's partitioning behavior and its hydrophobic interactions within the binding site.
LogP (Octanol-Water Partition Coefficient): The primary measure of hydrophobicity.
Hydrophobic Field from CoMFA: In 3D-QSAR, this can map favorable and unfavorable hydrophobic regions. nih.gov
A successful QSAR model would likely combine these descriptors to create a mathematical equation that accurately predicts the inhibitory potency (e.g., pIC₅₀) of novel analogues before their synthesis, thereby accelerating the drug discovery process.
In-depth Analysis of this compound and Its Analogues Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive examination of the chemical compound this compound, with a specific focus on its structure-activity relationship (SAR), structure-property relationship (SPR) studies, and other advanced molecular analyses, cannot be fulfilled at this time due to a significant lack of publicly available scientific literature and research data. Despite extensive searches across scientific databases, patent repositories, and chemical supplier information, detailed experimental findings and computational studies concerning this specific molecule and its direct analogues are not accessible.
While the existence of this compound is confirmed through its listing by commercial chemical suppliers, with an assigned CAS number of 1261967-08-1, this availability does not extend to published research detailing its biological or physicochemical properties in the depth required for the requested article. bldpharm.com
The intended article was structured to explore several key areas of medicinal chemistry and drug design, including:
Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies: This would involve the analysis of how modifications to the this compound structure affect its biological activity and physical properties. Such studies are fundamental in optimizing lead compounds in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling: This section would have delved into the statistical models that correlate the chemical structure of analogues with their biological activity. This would include methodologies for model development and validation, as well as the predictive power of such models.
Structure-Based Design Principles: An exploration of how the three-dimensional structure of a biological target could guide the design of more potent and selective analogues of this compound.
Conformational Analysis and Molecular Flexibility: This would have examined the different spatial arrangements (conformations) the molecule can adopt and how its flexibility might influence its interaction with biological targets.
Physicochemical Property Modulation: A discussion on how the compound's properties, such as solubility and stability in research buffers, could be modified to enhance its utility as a research tool.
Searches for general nicotinic acid derivatives and other 5-aryl-nicotinic acids did yield some results. mdpi.comgoogle.com However, these findings are not specific enough to be extrapolated to the 3-cyanophenyl-substituted variant without engaging in speculation, which would compromise the scientific accuracy of the article. The presence of the cyano group at the meta-position of the phenyl ring is a specific structural feature that would significantly influence the electronic and steric properties of the molecule, making direct comparisons to other substituted analogues unreliable without specific experimental data.
Similarly, general principles of conformational analysis for biphenyl-like systems and QSAR methodologies are well-documented in the scientific literature. Still, their application to this compound requires specific data sets that are currently unavailable.
Computational and Theoretical Investigations of 5 3 Cyanophenyl 2 Hydroxynicotinic Acid
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.
The initial step in molecular docking involves the preparation of the ligand, 5-(3-Cyanophenyl)-2-hydroxynicotinic acid. This process typically includes:
3D Structure Generation: A three-dimensional structure of the molecule is generated using software like ChemDraw or Avogadro.
Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is often performed using force fields like MMFF94 or UFF.
Charge Assignment: Partial atomic charges are assigned to the atoms of the ligand, which is crucial for calculating electrostatic interactions.
Tautomeric and Ionization States: The most probable tautomeric and ionization states of the ligand at a physiological pH are determined.
Conformational Sampling: To account for the flexibility of the ligand, multiple conformations are generated. Techniques like systematic rotor search or stochastic methods are employed to explore the conformational space of the molecule.
Parallel to ligand preparation, the target protein receptor is also prepared for docking. This involves:
Retrieval of Protein Structure: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).
Protein Preparation: The protein structure is processed to remove water molecules, add hydrogen atoms, and assign correct bond orders. Any missing residues or loops in the crystal structure may be built using homology modeling.
Active Site Definition: The binding site, or active site, of the protein is defined. This can be done by identifying the location of a co-crystallized ligand or by using pocket-finding algorithms that analyze the protein's surface topology.
Grid Generation: A grid box is generated around the defined active site. This grid is used by the docking program to pre-calculate the potential energy of different atom types, which speeds up the docking calculations.
Once the ligand and receptor are prepared, the docking simulation is performed.
Docking Algorithms: Various algorithms, such as Lamarckian genetic algorithm, Monte Carlo simulated annealing, or fragment-based methods, are used to explore the possible binding poses of the ligand within the receptor's active site.
Scoring Functions: A scoring function is used to estimate the binding affinity for each generated pose. These functions can be force-field-based, empirical, or knowledge-based. The goal is to rank the different poses and identify the one with the most favorable predicted binding energy.
To ensure the reliability of the docking protocol, it is often validated by redocking a known ligand into its corresponding protein structure and comparing the predicted pose with the experimentally determined one.
The final step of molecular docking is the analysis of the results.
Binding Pose Analysis: The top-ranked poses of this compound are visually inspected to assess their plausibility.
Intermolecular Interactions: The interactions between the ligand and the protein are analyzed in detail. This includes identifying key interactions such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.
Pi-stacking: Interactions between aromatic rings.
This analysis provides insights into the structural basis of binding and can guide further optimization of the ligand.
| Interaction Type | Potential Atoms from this compound | Potential Protein Residues |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl group (-OH), Carboxylic acid (-COOH) | Asp, Glu, Ser, Thr, Asn, Gln |
| Hydrogen Bond Acceptor | Cyano group (-CN), Carbonyl oxygen (in -COOH), Hydroxyl oxygen | Arg, Lys, His, Ser, Thr, Asn, Gln |
| Hydrophobic Interactions | Phenyl ring, Pyridine (B92270) ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-stacking | Phenyl ring, Pyridine ring | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations for Ligand-Target Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time.
Setting up an MD simulation for the this compound-protein complex involves several steps:
System Building: The docked complex is placed in a simulation box, which is then solvated with a chosen water model (e.g., TIP3P).
Adding Ions: Counter-ions are added to neutralize the system and to mimic physiological salt concentrations.
Force Field Selection: A force field is chosen to describe the potential energy of the system. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS for the protein, and generalized force fields like GAFF for the ligand. The parameters for the ligand are often generated using quantum mechanical calculations.
The prepared system is then subjected to energy minimization to remove any steric clashes before proceeding with the MD simulation. The simulation itself involves numerically integrating Newton's equations of motion for all atoms in the system, allowing for the observation of the complex's dynamic behavior.
| Parameter | Typical Choice | Rationale |
|---|---|---|
| Force Field (Protein) | AMBER, CHARMM, GROMOS | Well-established and parameterized for proteins. |
| Force Field (Ligand) | GAFF (General Amber Force Field) | Compatible with AMBER and can be parameterized for a wide range of organic molecules. |
| Water Model | TIP3P, SPC/E | Computationally efficient and widely used explicit water models. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Simulation Time | Nanoseconds to Microseconds | Depends on the process being studied; longer simulations provide more robust sampling of conformational space. |
Conformational Stability and Dynamic Behavior Analysis of the Complex
To understand the interaction of this compound within a biological target, such as an enzyme's active site, molecular dynamics (MD) simulations are employed. These simulations model the movement of every atom in the system over time, providing insights into the stability and flexibility of the molecule-protein complex.
The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand is stably bound. The dynamic behavior, or flexibility of specific regions, is analyzed using the Root Mean Square Fluctuation (RMSF), which calculates the fluctuation of each atom from its average position. Higher RMSF values indicate greater flexibility.
Illustrative Data: RMSD of a Hypothetical Complex over a Simulation Period
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
| This table presents hypothetical data for illustrative purposes. |
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, FEP, PMF)
Calculating the binding free energy is crucial for predicting how strongly a ligand, such as this compound, will bind to its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for these calculations. nih.govsemanticscholar.org They estimate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov
These calculations are typically performed on snapshots taken from MD simulations. The total binding free energy (ΔG_bind) is calculated as the sum of changes in molecular mechanical energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy upon binding (-TΔS). nih.gov ΔE_MM includes van der Waals and electrostatic interactions, while ΔG_solv is composed of polar and non-polar contributions. nih.gov More rigorous but computationally intensive methods include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.gov
Illustrative Data: MM/PBSA Binding Free Energy Components for a Hypothetical Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.2 |
| Electrostatic Energy (ΔE_elec) | -28.7 |
| Polar Solvation Energy (ΔG_pol) | +55.1 |
| Non-polar Solvation Energy (ΔG_nonpol) | -4.5 |
| Total Binding Free Energy (ΔG_bind) | -23.3 |
| This table presents hypothetical data for illustrative purposes. |
Water Network and Protonation State Analysis within the Binding Site
Water molecules within a protein's binding site can play a critical role in mediating ligand-protein interactions. nih.gov Computational analysis involves identifying key water molecules that form hydrogen bond networks bridging the ligand and the protein. MD simulations can reveal the stability and dynamics of this water network, showing whether certain water molecules are tightly bound or are readily displaced upon ligand binding. nih.govmdpi.com Understanding these water networks can provide opportunities for designing new molecules that displace or utilize these water molecules to improve binding affinity. nih.gov
Furthermore, the protonation state of the ligand and nearby amino acid residues at physiological pH is critical for accurate modeling of electrostatic interactions. Computational tools can predict the pKa values of ionizable groups. For this compound, the carboxylic acid and the pyridine nitrogen are key ionizable groups whose protonation state would significantly influence its binding mode and affinity.
Quantum Chemical Calculations
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic properties of a molecule compared to molecular mechanics. These methods are used to investigate the intrinsic properties of this compound.
Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energies, Electrostatic Potential Surface)
The electronic structure of a molecule governs its reactivity. Key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) surface is another important descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This map helps predict where the molecule is likely to engage in electrostatic interactions.
Illustrative Data: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
| This table presents hypothetical data for illustrative purposes. |
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can accurately predict spectroscopic properties, which are invaluable for structural confirmation of a synthesized compound. uomphysics.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researcher.life Comparing these predicted shifts with experimental data can help confirm the molecule's structure. nih.gov
Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. specac.com These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the stretching of the C≡N (nitrile), C=O (carbonyl), and O-H (hydroxyl) groups in this compound.
Illustrative Data: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Carboxylic acid) | 168.5 |
| C (Hydroxypyridine ring) | 110.2 - 162.1 |
| C (Cyanophenyl ring) | 115.8 - 135.4 |
| C (Nitrile) | 118.9 |
| This table presents hypothetical data for illustrative purposes. |
Illustrative Data: Key Predicted IR Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretch | 3450 |
| C=O (Carboxylic acid) | Stretch | 1720 |
| C≡N (Nitrile) | Stretch | 2235 |
| C=C / C=N (Aromatic) | Stretch | 1550-1610 |
| This table presents hypothetical data for illustrative purposes. |
Tautomeric Equilibria and Protonation State Calculations in Different Environments
Illustrative Data: Relative Energy of Tautomers in Different Environments
| Tautomer | Relative Free Energy in Gas Phase (kcal/mol) | Relative Free Energy in Water (kcal/mol) |
| Enol Form (2-hydroxy) | +1.5 | +0.8 |
| Keto Form (2-pyridone) | 0.0 | 0.0 |
| This table presents hypothetical data for illustrative purposes, suggesting the keto form is more stable. |
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design aims to construct novel molecules with desired pharmacological properties from the ground up. The this compound scaffold, with its distinct arrangement of functional groups, presents a promising starting point for such endeavors. Nicotinic acid and its derivatives have been the subject of various studies for their potential pharmacological activities, making this scaffold a relevant candidate for further exploration. researchgate.netmdpi.comresearchgate.net
Ligand-based drug design relies on the knowledge of molecules known to interact with a target of interest. Pharmacophore modeling, a key technique in this approach, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.
A hypothetical pharmacophore model derived from a set of known active compounds for a specific target could be used to screen virtual libraries for novel molecules that fit the model. The this compound structure possesses several key features that could contribute to a pharmacophore:
Hydrogen Bond Donors: The hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen atoms of the hydroxyl and carboxylic acid groups, and the nitrogen of the cyano group.
Aromatic Rings: The pyridine and phenyl rings.
Hydrophobic Center: The biphenyl core.
Shape-based screening is another ligand-based method that uses the three-dimensional shape of a known active molecule as a template to find other compounds with similar shapes, as molecules with similar shapes are likely to bind to the same target. The rigid scaffold of this compound provides a well-defined shape that could be used for such screening.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Group(s) |
| Hydrogen Bond Donor | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Hydroxyl Oxygen, Carboxyl Oxygen, Cyano Nitrogen |
| Aromatic Ring | Pyridine Ring, Phenyl Ring |
| Hydrophobic Center | Biphenyl Scaffold |
This table is illustrative and based on the chemical structure of the compound.
Structure-based design methods utilize the three-dimensional structure of the biological target, typically a protein, to design or modify a ligand. If the crystal structure of a target protein is available, fragment-based approaches can be employed. This involves screening small chemical fragments to identify those that bind to the target. The this compound molecule itself could be deconstructed into fragments (e.g., the cyanophenyl group, the hydroxynicotinic acid core) to be screened, or it could be grown from a smaller fragment that is found to bind to the target.
During lead optimization, the structure of the target-ligand complex can guide modifications to the lead compound to improve its potency and selectivity. For instance, if the cyanophenyl group of this compound is found to be in a suboptimal position within the binding pocket, its connectivity or substitution pattern could be altered to achieve a better fit. Computational techniques like molecular docking and molecular dynamics simulations are instrumental in this process, allowing researchers to predict the binding mode and affinity of modified compounds.
In Silico Prediction of Absorption, Distribution, Metabolism (ADM) Properties (within a Research Context)
The assessment of a compound's ADM properties is a critical step in drug discovery, as these properties determine the bioavailability and in vivo efficacy of a drug candidate. researchgate.net In silico models provide a valuable tool for the early prediction of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govsci-hub.sesrce.hr
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, BBB penetration is undesirable. In silico models can predict the likelihood of a compound crossing the BBB based on its physicochemical properties. semanticscholar.orggoogle.comnih.gov Key descriptors used in these models include:
Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent.
Molecular Weight (MW): Larger molecules tend to have more difficulty crossing the BBB.
Number of Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB penetration.
Polar Surface Area (PSA): The surface area of a molecule that is polar.
Based on these descriptors, a prediction for this compound's BBB permeability can be made.
Table 2: Hypothetical In Silico BBB Permeability Prediction for this compound
| Descriptor | Predicted Value | Impact on BBB Permeability |
| LogP | Moderate | Favorable |
| Molecular Weight | < 500 g/mol | Favorable |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 5 | Potentially Unfavorable |
| Polar Surface Area | Moderate-High | Potentially Unfavorable |
| Overall Prediction | Low to Moderate Permeability |
This table presents hypothetical data based on general principles of BBB prediction and is for illustrative purposes only. Actual values would require specific software-based calculations.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govnih.gov Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. In silico models can predict which sites on a molecule are most likely to be metabolized and whether the compound is likely to be a substrate for specific CYP450 isoforms. nih.govresearchgate.net
For this compound, potential sites of metabolism could include the aromatic rings (hydroxylation) or the carboxylic acid group (conjugation). Computational models can rank these potential metabolic sites based on their reactivity.
Table 3: Illustrative In Silico Metabolic Stability Assessment for this compound
| CYP450 Isoform | Predicted Substrate Likelihood | Potential Metabolic Reaction |
| CYP1A2 | Low | Aromatic Hydroxylation |
| CYP2C9 | Moderate | Aromatic Hydroxylation |
| CYP2D6 | Low | - |
| CYP3A4 | Moderate | Aromatic Hydroxylation, N-dealkylation (unlikely) |
| Overall Prediction | Moderately Stable |
This is an illustrative table. The actual metabolic profile would need to be determined experimentally or through more sophisticated computational models.
Plasma protein binding (PPB) refers to the extent to which a drug binds to proteins in the blood plasma. nih.gov Only the unbound fraction of a drug is pharmacologically active and able to diffuse into tissues. wuxiapptec.com High plasma protein binding can affect a drug's distribution and clearance. researchgate.netresearchgate.net In silico models can predict the percentage of a drug that will be bound to plasma proteins based on its physicochemical properties, particularly its lipophilicity. nih.gov
Off-target interaction screening involves computationally assessing the likelihood of a compound binding to proteins other than its intended target. These interactions can lead to unwanted side effects. Large-scale databases of protein structures and known drug-target interactions can be screened to identify potential off-target liabilities for this compound. nih.govnih.gov
Table 4: Example In Silico Predictions for Plasma Protein Binding and Off-Target Interactions
| Parameter | Predicted Outcome | Implication |
| Plasma Protein Binding (%) | High (>90%) | Low free fraction, potentially longer half-life |
| Off-Target Kinase Panel | Low predicted affinity | Low risk of kinase-related side effects |
| Off-Target GPCR Panel | Moderate predicted affinity for select receptors | Further investigation may be warranted |
This table contains hypothetical data for illustrative purposes. Comprehensive off-target screening would involve testing against a wide range of protein families.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 5 3 Cyanophenyl 2 Hydroxynicotinic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation and Impurity Analysis
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. For 5-(3-Cyanophenyl)-2-hydroxynicotinic acid (C₁₃H₈N₂O₃), HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of precision allows for the confident confirmation of the molecular formula by distinguishing it from other potential isobaric compounds.
Furthermore, HRMS is a powerful tool for the identification and quantification of impurities. By coupling HRMS with a chromatographic separation technique such as liquid chromatography (LC-HRMS), a detailed impurity profile can be generated. This is crucial in synthetic chemistry to ensure the purity of the target compound and to identify potential byproducts or degradation products. Fragmentation analysis within the mass spectrometer (MS/MS or MSⁿ) would yield characteristic fragmentation patterns, providing further structural confirmation and aiding in the structural elucidation of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1D NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment
¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The aromatic region of the spectrum would be particularly informative, showing distinct signals for the protons on the phenyl and pyridine (B92270) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl and carboxylic acid groups. The acidic proton of the carboxylic acid and the hydroxyl group would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the carbonyl carbon of the carboxylic acid. The carbon of the nitrile group would also have a characteristic chemical shift.
¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms in the pyridine ring and the nitrile group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | 110 - 150 |
| Carboxylic Acid OH | 10.0 - 13.0 | 165 - 185 |
| Phenolic OH | 9.0 - 11.0 | - |
Note: These are estimated ranges and actual values would be determined experimentally.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connectivity between the phenyl and pyridine rings and for confirming the positions of the cyano, hydroxyl, and carboxylic acid substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in space, which can help to confirm the stereochemistry and conformation of the molecule.
X-ray Crystallography of this compound and its Co-Crystals/Complexes
Single Crystal Growth Techniques and Optimization
The formation of high-quality single crystals is often the most challenging step in an X-ray crystallographic analysis. For this compound, several techniques could be employed:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly over a period of days or weeks. The choice of solvent is critical and would likely be determined through screening various options.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small container, which is then placed in a larger sealed container with a less soluble solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, which can lead to the formation of crystals as the solubility decreases.
Optimization of these techniques would involve varying parameters such as the solvent system, concentration, temperature, and the rate of evaporation or cooling. The formation of co-crystals with other molecules could also be explored, which can sometimes facilitate the growth of high-quality crystals and provide insights into intermolecular interactions.
The resulting crystal structure would provide definitive proof of the molecular connectivity and would reveal details about the planarity of the aromatic rings and the orientation of the substituent groups. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, showing any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Spectrophotometric Techniques (UV-Vis, Fluorescence) for Concentration Determination and Ligand-Binding Interaction Studies
Spectrophotometric techniques, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are fundamental tools in the analytical and spectroscopic characterization of novel compounds such as this compound. These methods offer rapid, sensitive, and non-destructive means to determine the concentration of the compound in solution and to investigate its interactions with various substrates, including metal ions and biological macromolecules.
Concentration Determination using UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a molecule like this compound, the presence of chromophores—the cyanophenyl and hydroxypyridine moieties—gives rise to characteristic absorption bands. The position and intensity of these bands are unique to the compound's electronic structure.
The Beer-Lambert law is the fundamental principle governing the relationship between absorbance and concentration. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εcl
Where:
A is the absorbance (dimensionless)
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)
c is the molar concentration of the compound (in mol L⁻¹)
l is the path length of the cuvette (typically 1 cm)
To determine the concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax for nicotinic acid derivatives is typically observed in the range of 260-300 nm. Plotting absorbance versus concentration yields a linear relationship, the slope of which corresponds to the molar absorptivity (ε). Once the calibration curve is established, the concentration of an unknown sample of the compound can be determined by measuring its absorbance and interpolating from the curve.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Concentration (μg/mL) | Absorbance at λmax (265 nm) |
| 1 | 0.112 |
| 2 | 0.225 |
| 5 | 0.560 |
| 10 | 1.120 |
| 15 | 1.680 |
This table presents hypothetical data for illustrative purposes.
Fluorescence Spectroscopy for Ligand-Binding Interaction Studies
Fluorescence spectroscopy is an even more sensitive technique that measures the emission of light from a molecule after it has absorbed light. The intrinsic fluorescence of this compound, or the fluorescence of a probe molecule in its presence, can be exploited to study ligand-binding interactions. When the compound binds to a target molecule, such as a metal ion or a protein, changes in its local environment can lead to alterations in its fluorescence properties, including:
Changes in Fluorescence Intensity: Binding can either enhance (fluorescence enhancement) or decrease (fluorescence quenching) the emission intensity.
Shifts in Emission Wavelength: The interaction can cause a shift in the emission maximum to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift).
These changes can be monitored through titration experiments, where increasing concentrations of a ligand are added to a solution of this compound (or vice versa). The resulting changes in fluorescence are then used to determine the binding stoichiometry and the binding constant (Ka).
For instance, the interaction of this compound with metal ions can be investigated. The formation of a metal-ligand complex often results in significant changes in the fluorescence spectrum due to chelation-enhanced fluorescence (CHEF) or quenching effects.
Table 2: Hypothetical Fluorescence Titration Data for the Interaction of this compound with a Metal Ion
| Metal Ion Concentration (μM) | Fluorescence Intensity (a.u.) at λem |
| 0 | 100 |
| 10 | 150 |
| 20 | 200 |
| 30 | 245 |
| 40 | 280 |
| 50 | 310 |
This table presents hypothetical data for illustrative purposes, showing fluorescence enhancement upon binding.
By analyzing the titration data, for example, using a Scatchard plot or by fitting the data to a suitable binding model, key thermodynamic parameters of the interaction, such as the binding affinity and stoichiometry, can be elucidated. This information is crucial for understanding the compound's potential applications in areas such as sensor development or as a chelating agent.
In Vivo Pre Clinical Research Models for 5 3 Cyanophenyl 2 Hydroxynicotinic Acid Non Human Focus
Investigation of Pharmacological Effects in Animal Models
Target Engagement Studies in Vivo (e.g., Occupancy Assays, Biomarker Modulation)
No studies were identified that investigated the in vivo target engagement of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid. Information regarding its ability to interact with its intended biological target in a living organism, such as data from receptor occupancy assays or the modulation of downstream biomarkers, is not available in the public domain.
Pharmacodynamic Assessments in Relevant Pre-clinical Disease Models
There is no available research detailing the pharmacodynamic effects of this compound in any preclinical models of disease. Consequently, its impact on physiological or pathological processes in animal models has not been characterized.
Dose-Response Characterization (Research Context only, not for therapeutic dosing)
A dose-response characterization for this compound in a research context is not documented in the available literature. The relationship between varying doses of the compound and the magnitude of its biological effects in animal models has not been established.
Metabolomic Profiling in Animal Models
Identification of Major Metabolites and Their Structural Characterization
No studies on the metabolomic profiling of this compound in animal models have been published. As a result, the major metabolites formed from this compound in vivo have not been identified or structurally characterized.
Elucidation of Metabolic Pathways and Responsible Enzyme Identification
The metabolic pathways that this compound undergoes in animal models, and the enzymes responsible for these transformations, have not been elucidated in any available research.
In Vivo Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive review of publicly available scientific literature and databases, no specific in vivo preclinical research data was found for the chemical compound "this compound." Extensive searches were conducted to locate information pertaining to its species-specific metabolic differences, pharmacokinetic profiles in research animals, and its efficacy in disease models with a mechanistic focus.
While general information exists for structurally related compounds such as nicotinic acid derivatives, this information is not directly applicable to "this compound" due to the unique influence of the 3-cyanophenyl substituent on its chemical and biological properties. Therefore, in adherence with the strict focus on the specified compound, no data can be provided for the requested article sections.
An extensive search for in vivo pre-clinical research data on the chemical compound this compound has been conducted. The objective was to find detailed scientific information pertaining to its effects in non-human disease models, specifically focusing on the modulation of disease progression at a molecular and cellular level, associated biomarker responses, and its biodistribution as determined by in vivo imaging and quantitative tissue analysis.
Due to the absence of this foundational scientific data, it is not possible to generate the requested article with the specified level of detail, scientific accuracy, and inclusion of data tables. The strict adherence to the provided outline and the exclusion of content outside this scope cannot be fulfilled without available research findings.
Development and Exploration of Derivatives and Prodrugs of 5 3 Cyanophenyl 2 Hydroxynicotinic Acid
Rational Design of Bioisosteres for Enhanced Activity or Selectivity8.2. Synthesis and Biological Evaluation of Covalently Modified Derivatives8.3. Prodrug Strategies for Modulated Delivery and Controlled Release (within a Research Context for mechanism/PK studies)8.3.1. Design of Cleavable Linkers8.3.2. Enzyme-Activated Prodrug Approaches8.4. Conjugation Chemistry for Targeted Delivery (as a Research Tool for cell-specific studies)8.5. Exploration of Hybrid Molecules Incorporating the 5-(3-Cyanophenyl)-2-hydroxynicotinic Acid Scaffold with other Pharmacophores
Without any foundational research on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Table of Compounds Mentioned
Future Research Directions and Unexplored Potential of 5 3 Cyanophenyl 2 Hydroxynicotinic Acid
Integration with Advanced Biological Technologies (e.g., Single-Cell Omics Approaches, Organ-on-a-Chip Systems)
The next frontier in understanding the biological effects of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid lies in its integration with state-of-the-art biological platforms. These technologies can bridge the gap between traditional in vitro assays and complex in vivo responses, offering a more nuanced picture of the compound's mechanism of action. youtube.com
Organ-on-a-Chip (OoC) Systems: These microfluidic devices, which recapitulate the microenvironment and functionality of human organs, offer a powerful alternative to animal models for preclinical testing. nih.govnih.govfrontiersin.org By culturing human cells in a dynamic, 3D environment, OoC systems can provide more predictive data on a compound's efficacy, toxicity, absorption, distribution, and metabolism. youtube.comnih.govmdpi.com For instance, a liver-on-a-chip model could be used to study the specific metabolic pathways of this compound and identify potential metabolites. nih.govmdpi.com Multi-organ chips could further elucidate complex interactions, such as how the compound and its metabolites affect interconnected systems like the gut and kidney. nih.gov
Single-Cell Omics Approaches: Cellular heterogeneity is a critical factor in both disease progression and response to treatment. Single-cell omics technologies, such as scRNA-seq, allow for the high-resolution analysis of individual cells within a population, revealing diverse responses to a chemical probe that would be obscured in bulk analyses. nih.govnih.gov Applying these methods could uncover which specific cell subtypes are most affected by this compound, identify off-target effects with greater precision, and elucidate the regulatory networks it modulates. frontiersin.org Integrating multi-omics data can provide a comprehensive profile of a cell's response, linking genomic, transcriptomic, and proteomic changes to the compound's influence. nih.govyoutube.combiorxiv.org
Table 1: Application of Advanced Biological Technologies to this compound Research
| Technology Platform | Research Question | Potential Insights |
| Liver-on-a-Chip | How is the compound metabolized by human liver cells? | Identification of primary metabolites, assessment of hepatotoxicity, prediction of metabolic clearance rates. nih.govmdpi.com |
| Gut-on-a-Chip | What is the intestinal absorption and permeability of the compound? | Determination of bioavailability, study of interaction with intestinal microbiota and mucus layer. nih.gov |
| Multi-Organ-Chip | What are the systemic effects and organ-crosstalk after exposure? | Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) profile, detection of secondary organ toxicity. nih.govfrontiersin.org |
| Single-Cell RNA-Seq | How does the compound alter gene expression across different cell types? | Identification of target cell populations, discovery of on-target and off-target transcriptional signatures. nih.govnih.gov |
| Single-Cell ATAC-Seq | Which chromatin regions are affected by the compound's activity? | Insights into the gene regulatory mechanisms and signaling pathways being modulated. |
| Integrated Multi-Omics | What is the complete molecular impact on a single cell? | Correlation of genotype with phenotype, construction of comprehensive cellular response networks. frontiersin.orgbiorxiv.org |
Exploration of Novel Applications Beyond Currently Investigated Biological Systems (Hypothetical, Research-Oriented)
The structural alerts within this compound suggest several hypothetical, research-oriented applications that warrant investigation. The nicotinic acid (also known as niacin or vitamin B3) backbone is a well-established pharmacophore involved in cellular metabolism and signaling. belnauka.byfrontiersin.org Its derivatives are used to treat various conditions. belnauka.by The addition of the 3-cyanophenyl group introduces unique electronic and steric properties that could be exploited to target novel biological pathways.
Hypothetical research could focus on its potential as a modulator of enzymes or receptors where the cyanophenyl moiety can act as a key binding element or a metabolic blocking group. For example, many enzymes that metabolize phenyl rings could be inhibited by the presence of the cyano group, potentially increasing the compound's half-life or redirecting its metabolic fate. This could be advantageous in designing probes for enzymes involved in metabolic syndromes or certain proliferative diseases.
Table 2: Hypothetical Research Areas for this compound
| Hypothetical Therapeutic Area | Scientific Rationale | Research Goal |
| Metabolic Disorders | The nicotinic acid scaffold is a precursor to NAD+, a crucial co-factor in cellular metabolism. frontiersin.org The cyanophenyl group could modulate interactions with NAD+-dependent enzymes. | To investigate the compound's effect on metabolic pathways such as glycolysis, lipid metabolism, and cellular respiration in relevant cell models. |
| Oncology | The 2-hydroxypyridine (B17775) core is found in various compounds with anti-proliferative activities. The cyano group can engage in specific interactions with enzyme active sites. | To screen the compound against a panel of cancer cell lines and identify potential anti-cancer activity and underlying mechanisms. |
| Neurodegenerative Diseases | Nicotinic acid derivatives have been explored for neuroprotective effects. The blood-brain barrier permeability could be influenced by the substituted phenyl ring. | To assess the compound's ability to cross blood-brain barrier models and exert protective effects in neuronal cell cultures under stress conditions. |
| Inflammatory Conditions | Certain nicotinic acid receptor agonists are known to have anti-inflammatory properties. | To evaluate the compound's activity on immune cells and its potential to modulate inflammatory signaling pathways. |
Development of High-Throughput Screening Libraries Based on the this compound Scaffold
The core structure of this compound serves as an excellent starting point, or scaffold, for the creation of a target-focused compound library. nih.gov Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at discovering novel hits for therapeutic targets. nih.gov By systematically modifying different parts of the scaffold, a diverse set of analogues can be generated to explore the structure-activity relationship (SAR) around this chemical motif. u-strasbg.fr
The design of such a library would involve creating variations at several key positions. These modifications would be designed to probe interactions with a target protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, while maintaining or improving drug-like properties.
Table 3: Virtual Library Design Based on the this compound Scaffold
| Scaffold Position | R-Group Modification | Purpose of Modification | Example Substituents |
| R1 (Carboxylic Acid) | Bioisosteric Replacement | Modulate acidity, cell permeability, and metabolic stability. | Tetrazole, Acylsulfonamide, Hydroxamic Acid |
| R2 (Cyano Group) | Electronic & Steric Variation | Alter electronic properties and explore binding pocket interactions. | -Cl, -F, -CF3, -NO2, -CONH2 |
| R3 (Phenyl Ring Position) | Isomeric Relocation | Investigate the importance of substituent position for target binding. | Move cyano group to 2- or 4-position. |
| R4 (Pyridine Ring) | Substituent Addition | Probe for additional binding interactions and tune physicochemical properties. | Add methyl, methoxy (B1213986), or halogen groups at C4 or C6. |
| R5 (Hydroxy Group) | Prodrug/Modification | Improve solubility or create prodrugs for targeted delivery. | O-alkylation (e.g., -OCH3), O-acylation |
Opportunities for Collaborative Research and Interdisciplinary Studies
Advancing the understanding of a novel chemical entity like this compound is an inherently multidisciplinary endeavor. nih.govchemscene.com A successful research program would necessitate a consortium of experts from diverse scientific fields. Such collaborations are often fostered by transnational research initiatives aimed at developing new therapies. erdera.org
Medicinal & Synthetic Chemists: Responsible for the synthesis of the parent compound and the design and creation of the screening library derivatives. chemscene.com
Computational Biologists: To perform in silico docking studies, predict ADME properties, and analyze large-scale omics data generated from screening. nih.gov
Cellular & Molecular Biologists: To develop and execute the biological assays for HTS and secondary screening, and to elucidate the mechanism of action.
Pharmacologists: To design and conduct more complex in vitro and ex vivo studies, including those using the advanced organ-on-a-chip platforms, to understand the compound's physiological effects. nih.gov
Bioengineers: To develop and refine the microphysiological systems (e.g., organ-on-a-chip) needed to test the compound in a human-relevant context. frontiersin.orgmdpi.com
Such an integrated approach ensures that the discovery and development pipeline is both efficient and comprehensive, leveraging specialized expertise at each stage from initial synthesis to preclinical evaluation. nih.gov
Methodological Challenges and Promising Prospects in Further Research on this compound
Future research will undoubtedly face challenges, but the potential rewards justify the effort.
Methodological Challenges:
Synthesis: The multistep synthesis of highly substituted nicotinic acid derivatives can be complex, potentially leading to low yields or requiring expensive catalysts and harsh reaction conditions. nih.govmdpi.com Developing a scalable, efficient, and environmentally friendly synthetic route will be a primary hurdle for producing the compound and its analogues in sufficient quantities for extensive testing. frontiersin.orgrroij.com
Assay Development: For novel targets, developing robust and reliable HTS assays can be challenging. The compound's physicochemical properties, such as solubility, might also require specific assay conditions.
Metabolic Stability: The nitrile (cyano) group can sometimes be metabolized in vivo. Understanding the metabolic fate of the compound is crucial and may present a challenge to be addressed through structural modification.
Promising Prospects:
Novel Mechanism of Action: The unique combination of the nicotinic acid and cyanophenyl groups may lead to the discovery of compounds that interact with targets in a novel way, potentially overcoming resistance to existing drugs. nih.gov
High-Quality Chemical Probes: Even if the compound itself does not become a drug, it or its derivatives could serve as high-quality chemical probes to study the function of specific proteins or pathways, thereby advancing fundamental biological knowledge. nih.gov
Therapeutic Potential: Overcoming the challenges could lead to the development of a new class of therapeutics for diseases with unmet medical needs, as hypothesized in section 9.2. The journey from a starting scaffold to a clinical candidate is long, but it begins with the thorough exploration of promising and unique chemical matter like this compound. frontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-Cyanophenyl)-2-hydroxynicotinic acid and its derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions using dehydrative agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). For example, 2-hydroxynicotinic acid derivatives are often synthesized via ester formation with N-hydroxysuccinimide (Method A) or N-acylimidazolide intermediates (Method B) . Bromination and fluorination steps may follow, requiring precise temperature control (e.g., dimethylformamide as solvent) and catalyst selection to optimize yields and minimize impurities .
Q. What characterization techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) is critical for resolving tautomeric behavior and polymorphic forms . Complementary techniques include NMR for proton environment analysis, IR spectroscopy for functional group verification, and mass spectrometry for molecular weight confirmation. Single-crystal X-ray studies are particularly vital for distinguishing keto-enol tautomers, as seen in 2-hydroxynicotinic acid derivatives .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-certified PPE, including P95/P1 respirators for particulate exposure and OV/AG/P99 filters for volatile organic compounds . Skin protection requires nitrile gloves inspected pre/post use, with decontamination via soap-water washing . Eye protection (EN 166-compliant goggles) and fume hoods are mandatory due to potential respiratory and ocular irritation risks .
Advanced Research Questions
Q. How does the tautomeric behavior of 2-hydroxynicotinic acid derivatives influence their solid-state polymorphism and reactivity?
- Methodological Answer : The equilibrium between 2-hydroxynicotinic acid and its 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer governs polymorphism. For example, acidic additives during crystallization can stabilize specific tautomers, leading to distinct packing arrangements (e.g., four polymorphs reported for 2-hydroxynicotinic acid) . Reactivity challenges, such as failed oxidations due to tautomer dominance, require alternative synthetic pathways (e.g., halogenation of 2-chloronicotinic acid) to bypass inert tautomeric forms .
Q. What strategies can be employed to resolve contradictions in biological activity data between different synthetic batches of this compound derivatives?
- Methodological Answer : Batch variability often stems from impurity profiles or reaction condition inconsistencies. Implement HPLC purity checks (>95% threshold) and optimize reaction parameters (e.g., solvent polarity, pH, catalyst loading) to ensure reproducibility . For example, DCC-mediated coupling in anhydrous THF at 0–5°C reduces side reactions compared to ambient conditions .
Q. What computational and experimental approaches are effective in establishing structure-activity relationships (SAR) for nicotinic acid derivatives containing cyano and hydroxy substituents?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. Experimentally, systematic substitution of the cyanophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups, followed by in vitro bioassays, reveals SAR trends. For instance, 5-(3-hydroxymethylphenyl) derivatives show enhanced solubility and bioactivity due to polar functional groups .
Q. How can researchers design experiments to investigate the impact of fluorine substitution patterns on the pharmacological properties of 5-(halophenyl)-2-hydroxynicotinic acid analogs?
- Methodological Answer : Fluorine’s electronegativity and steric effects are probed via regioselective fluorination (e.g., Balz-Schiemann reaction) at the 3-, 4-, or 5-positions of the phenyl ring. Comparative studies on analogs like 5-(3-fluorophenyl)-2-hydroxynicotinic acid versus 5-(4-fluorophenyl) derivatives assess pharmacokinetic parameters (e.g., logP, metabolic stability) and receptor binding using radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
